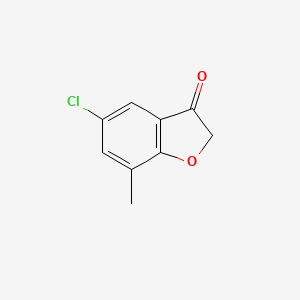

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction analysis has revealed fundamental structural characteristics of 5-chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one and related benzofuranone derivatives. The crystallographic studies demonstrate that the 2,3-dihydro-1-benzofuran ring system adopts an essentially planar conformation, with maximum deviations from planarity typically ranging from 0.014 to 0.031 Å. These structural investigations have been conducted using copper Kα radiation at low temperatures, typically around 90 K, to minimize thermal motion effects and enhance data quality.

The crystallographic parameters for related benzofuranone structures reveal monoclinic crystal systems as the predominant space group arrangement. For instance, similar compounds crystallize in space group P2₁ with Z = 2, indicating two molecules per unit cell. The absolute configuration determination has been accomplished through analysis of resonant scattering from light atoms, with Flack parameters typically showing values around 0.07, corresponding to high confidence levels in absolute configuration assignment.

Intermolecular interactions play a crucial role in crystal packing arrangements. Hydrogen bonding patterns, particularly N-H⋯O interactions, form characteristic ring motifs that stabilize the crystal structure. These interactions create dimeric arrangements with R²₂(12) ring motifs, where pairs of molecules are linked through hydrogen bonds. Additional stabilization arises from π-π stacking interactions between benzene and furan rings of adjacent molecules, with centroid-to-centroid distances typically ranging from 3.62 to 3.71 Å.

The crystal packing analysis reveals formation of three-dimensional networks through combination of classical hydrogen bonds and weak C-H⋯π interactions. Hirshfeld surface analysis of structurally related compounds indicates that the most significant contributions to crystal packing originate from H⋯H contacts (51.2%), O⋯H/H⋯O interactions (17.9%), C⋯H/H⋯C contacts (15.2%), and C⋯C interactions (8.1%). These contact percentages provide quantitative insight into the relative importance of different intermolecular forces in determining solid-state structure.

| Crystallographic Parameter | Value Range | Reference Compound |

|---|---|---|

| Maximum deviation from planarity | 0.014-0.031 Å | Benzofuran derivatives |

| Space group | P2₁, C2/c | Various benzofuranones |

| Flack parameter | 0.03-0.07 | Chiral benzofuranones |

| π-π stacking distance | 3.62-3.71 Å | Benzofuran systems |

| H⋯H contact contribution | 51.2% | Hirshfeld analysis |

Quantum Chemical Calculations for Molecular Geometry Optimization

Density Functional Theory calculations using the B3LYP functional with 6-311++G** basis sets have provided detailed insights into the optimized molecular geometry of this compound. These computational studies reveal that the benzofuran ring system maintains high planarity in the gas phase, consistent with crystallographic observations. The total energy calculations demonstrate significant stabilization through electronic delocalization within the aromatic system.

Vibrational frequency analysis conducted at the B3LYP/6-311++G** level reveals characteristic absorption bands that serve as molecular fingerprints for structural identification. The carbonyl stretching frequency, particularly significant for the ketone functionality at the 3-position, appears in the region of 1696-1712 cm⁻¹, with the exact frequency dependent on local electronic environment and intermolecular interactions. Carbon-hydrogen stretching vibrations in the aromatic region show characteristic patterns, with frequencies around 3067 cm⁻¹ corresponding to benzene ring C-H stretches.

Frontier molecular orbital analysis provides insight into electronic properties and reactivity patterns. The highest occupied molecular orbital energy levels and lowest unoccupied molecular orbital distributions influence both chemical reactivity and optical properties. The energy gap between frontier orbitals determines electronic excitation characteristics and provides theoretical foundation for understanding photochemical behavior.

Mulliken atomic charge distribution calculations reveal charge polarization effects induced by chlorine and methyl substituents. The electronegative chlorine atom at the 5-position creates significant local charge redistribution, affecting both reactivity patterns and intermolecular interaction strengths. The methyl group at the 7-position provides electron donation through hyperconjugation, modulating the overall electronic density distribution throughout the molecular framework.

Molecular electrostatic potential mapping identifies regions of high and low electron density, providing theoretical guidance for understanding intermolecular recognition patterns and potential binding sites. These calculations reveal how substituent effects propagate through the conjugated system, influencing molecular properties beyond immediate substitution sites.

| Quantum Chemical Parameter | Calculated Value | Method |

|---|---|---|

| C=O stretching frequency | 1696-1712 cm⁻¹ | B3LYP/6-311++G** |

| Aromatic C-H stretch | ~3067 cm⁻¹ | B3LYP/6-311++G** |

| Maximum planarity deviation | <0.02 Å | DFT optimization |

| Total energy | -459.04 a.u. | B3LYP/6-311++G** |

Comparative Analysis with Structural Analogues in the 2,3-Dihydrobenzofuranone Family

Structural comparison within the 2,3-dihydrobenzofuranone family reveals systematic trends in molecular geometry and electronic properties as functions of substituent patterns. The parent 2,3-dihydrobenzofuran-3-one serves as the fundamental reference structure, with substituent effects providing predictable modifications to key structural parameters. Chlorine substitution at various positions creates distinct electronic and steric effects that influence both molecular conformation and intermolecular interactions.

The 5-chloro-2,3-dihydro-1-benzofuran-3-one variant, lacking the 7-methyl group present in the target compound, provides direct insight into methyl group contributions to molecular properties. Crystallographic analysis reveals that methyl substitution at the 7-position introduces subtle but measurable changes in ring geometry and electronic distribution. The electron-donating character of the methyl group partially counteracts the electron-withdrawing effect of the chlorine substituent, creating a more balanced electronic environment.

Dichloro-substituted analogues, such as 6,7-dichloro-2,3-dihydro-1-benzofuran-3-one, demonstrate additive electronic effects of multiple halogen substituents. These compounds exhibit enhanced electron withdrawal, resulting in increased carbonyl character and modified hydrogen bonding capabilities. The molecular weight progression from monochloro (168.57 g/mol) to dichloro (203.02 g/mol) variants illustrates systematic property changes within the series.

Methoxy-substituted derivatives provide comparison points for oxygen-containing substituent effects. The 5-chloro-7-methoxy variant demonstrates how different electron-donating groups influence molecular geometry and electronic properties. These comparisons reveal that while both methyl and methoxy groups provide electron density through different mechanisms, their steric requirements and hydrogen bonding capabilities create distinct structural signatures.

Three-dimensional structural overlays of family members reveal conserved geometric features alongside variable regions influenced by substituent effects. The benzofuran core maintains consistent bond lengths and angles across the series, while substituent-dependent variations appear primarily in torsional angles and intermolecular interaction patterns. These structural relationships provide predictive frameworks for designing new family members with targeted properties.

The carbonyl functionality serves as a consistent structural anchor across the family, with C=O bond lengths typically ranging from 1.20 to 1.23 Å depending on local electronic environment. Electron-withdrawing substituents tend to increase carbonyl character through reduced electron density, while electron-donating groups provide the opposite effect. These systematic trends enable structure-property correlation development for rational molecular design applications.

| Compound | Molecular Weight | Substituent Pattern | Key Structural Feature |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-3-one | 148.16 g/mol | Unsubstituted | Reference structure |

| 5-Chloro-2,3-dihydrobenzofuran-3-one | 168.57 g/mol | 5-Cl | Electron withdrawal |

| 5-Chloro-7-methyl-2,3-dihydrobenzofuran-3-one | 183.00 g/mol | 5-Cl, 7-Me | Balanced electronics |

| 6,7-Dichloro-2,3-dihydrobenzofuran-3-one | 203.02 g/mol | 6,7-Cl₂ | Enhanced withdrawal |

| 5-Chloro-7-methoxy-2,3-dihydrobenzofuran-3-one | 198.60 g/mol | 5-Cl, 7-OMe | Mixed effects |

Properties

IUPAC Name |

5-chloro-7-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGZIURWRJSTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to exhibit strong biological activities, such as inhibiting enzymes involved in oxidative stress and inflammation. The interactions between this compound and these biomolecules are crucial for its biochemical properties and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects on different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. These effects are mediated through the compound’s ability to interfere with key cellular processes and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. Benzofuran derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are involved in inflammatory processes. These interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. Benzofuran derivatives have been reported to maintain their biological activity over extended periods, although their stability and degradation rates can vary depending on the experimental conditions. Long-term studies have shown that these compounds can have sustained effects on cellular function, including prolonged inhibition of cell growth and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxic or adverse effects. For example, high doses of benzofuran compounds have been associated with toxicity in host cells after long-term administration. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, contributing to their biological activity. The compound’s metabolism can lead to the formation of active metabolites that further enhance its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions influence the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic compound that belongs to the benzofuran class. This compound has garnered interest due to its diverse biological activities, including potential therapeutic effects in various fields such as pharmacology and toxicology.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzofuran ring with a chlorine atom and a methyl group at specific positions. Its molecular formula is with a molecular weight of approximately 184.63 g/mol. The compound is characterized by its unique structural features which contribute to its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Bacillus subtilis | 0.039 |

This data suggests that the compound could be a candidate for developing new antimicrobial agents .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and other fungal strains. The MIC values for these activities also indicate promising potential for therapeutic applications in treating fungal infections .

3. Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. Studies have shown that it can effectively inhibit the growth of certain insect species, making it a potential candidate for use in pest control formulations .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymatic pathways critical for bacterial and fungal survival.

- Membrane Disruption : It has been suggested that the compound can disrupt microbial cell membranes, leading to cell death.

These mechanisms are still under investigation, and further research is needed to elucidate the precise pathways involved in its biological effects .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

- Synthesis of Derivatives : Researchers synthesized various derivatives and evaluated their antimicrobial potency compared to the parent compound, revealing enhanced activity in some cases.

- In Vivo Studies : Animal models have been used to assess the efficacy of the compound in treating infections caused by resistant strains of bacteria.

These studies underscore the potential of this compound as a lead structure for further drug development .

Scientific Research Applications

Overview

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one is a compound belonging to the benzofuran family, which has garnered attention for its diverse applications in scientific research, particularly in pharmacology and material sciences. This article explores its applications across various fields, supported by comprehensive data tables and case studies.

Antimicrobial Activity

The benzofuran derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that certain derivatives of benzofuran exhibit potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 8 |

| Benzofuran derivative X | C. albicans | 2 |

| Benzofuran derivative Y | E. coli | 24 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For example, compounds derived from benzofuran have been tested against various cancer cell lines such as HePG2 (liver cancer), MCF-7 (breast cancer), and Hela (cervical cancer). One study reported that a specific derivative showed IC50 values of 11–17 µM against HePG2 cells, indicating strong anticancer activity .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HePG2 | 11–17 |

| Compound A | MCF-7 | 12.61 |

| Compound B | Hela | 9.73 |

Mechanistic Studies

The mechanism of action for the antimicrobial and anticancer activities of this compound involves interaction with biological targets through covalent bonding with nucleophilic sites in proteins or enzymes. This binding can inhibit the activity of these biomolecules, leading to therapeutic effects .

Material Science Applications

Beyond its biological applications, this compound is also being explored for its potential uses in material science. Its unique structural features allow it to serve as a building block for synthesizing novel materials with specific properties.

Table 3: Potential Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer for synthesizing polymers with enhanced thermal stability. |

| Dye Industry | Explored for its potential as a dye due to its chromophoric properties. |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated various benzofuran derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a comparative study on anticancer agents published in Frontiers in Pharmacology, researchers synthesized a series of benzofuran derivatives and assessed their cytotoxic effects on multiple cancer cell lines. The findings revealed that certain derivatives had superior inhibitory effects on cancer cell proliferation compared to traditional chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

5-Bromo-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (C₉H₆BrFO₂, CAS: EN300-708668, purity: 95%)

- Substituent Effects: Bromine (larger, more polarizable) and fluorine (smaller, highly electronegative) substituents create distinct electronic environments.

- Molecular Weight : The bromo-fluoro analog has a higher molecular weight (~245 g/mol estimated) compared to the target compound (182.61 g/mol), which may correlate with differences in crystallinity or melting points.

5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (C₉H₆ClFO₂, CAS: 155814-22-5)

- Dual Halogenation: This compound combines chlorine and fluorine, offering mixed electronic effects. The chlorine atom withdraws electrons less strongly than fluorine, creating a gradient of electron density across the ring. Such dual substitution could enhance metabolic stability in drug design compared to mono-halogenated analogs.

Compounds with Complex Substituents

6-Hydroxy-2-(1H-indol-4-ylmethylidene)-2,3-dihydro-1-benzofuran-3-one (C₁₇H₁₁NO₃, MW 277.28, CAS: 1955564-42-7, purity: 95%)

- Structural Complexity : The indole-derived substituent introduces aromaticity and hydrogen-bonding capacity, likely increasing biological activity (e.g., kinase inhibition) compared to simpler halogenated analogs.

- Solubility : The hydroxy group improves water solubility, whereas the target compound’s hydrophobic methyl and chloro groups may favor lipid membrane penetration.

Comparative Data Table

Research Findings and Implications

- Substituent Position : Positional isomers (e.g., 5-Cl vs. 7-Cl) exhibit subtle but critical differences in electronic distribution, impacting reactivity and intermolecular interactions .

- Halogen Effects : Bromine increases molecular weight and polarizability, favoring crystallinity, while fluorine enhances metabolic stability and electron deficiency .

Preparation Methods

General Synthetic Approach

The synthesis of 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the construction of the benzofuran ring system followed by selective chlorination and methylation at the 5 and 7 positions, respectively. The 2,3-dihydro-1-benzofuran-3-one core is often prepared via cyclization of appropriate hydroxy or halogenated precursors.

Preparation via Cyclization and Esterification

One reported method involves the preparation of the 2,3-dihydrobenzofuran-3-yl intermediates, which are then esterified with chrysanthemoyl chloride to form related esters, indicating the feasibility of obtaining the benzofuran-3-one structure through such intermediates.

For example, 2,3-dihydro-7-methylbenzo[b]furan-3-ol was reacted with chrysanthemoyl chloride to yield the ester in 57% yield, demonstrating the utility of 3-hydroxybenzofuran intermediates in further functionalization steps.

This approach suggests that the 5-chloro substituent can be introduced at the precursor stage or via selective chlorination after ring formation.

Chlorination and Methylation Strategies

Selective chlorination at the 5-position and methylation at the 7-position require controlled conditions to avoid over-substitution or unwanted side reactions.

Literature indicates the use of chlorobenzo[b]thiophen-3(2H)-one analogs with melting points around 101–126 °C, implying that similar conditions may be adapted for benzofuran derivatives.

The presence of chloro and methyl substituents on the benzofuran ring influences the physical properties and reactivity, which must be accounted for in the synthesis design.

Advanced Preparation via Multi-Step Organic Synthesis

A patent describes a sophisticated multi-step process for related chloro-substituted dihydrobenzofuran derivatives involving:

Salification: Mixing methylcarbonate, sodium hydride, and toluene under reflux, followed by slow addition (1.5–3 hours) of 5-chloro-1-indone, ensuring controlled reaction progress.

Acidification: Dropwise addition of concentrated hydrochloric acid and ice to the reaction mixture to complete the reaction, followed by separation and washing to isolate intermediate compounds.

Oxidation: Dissolution of the intermediate in toluene with cinchonine, warming to 40–45 °C, and slow addition of hydrogen phosphide cumene, followed by incubation to yield the final product after filtration.

This method highlights the importance of solvent choice (toluene for its high boiling point and neutrality), controlled addition rates, and temperature management to optimize yield and purity.

One-Pot Synthesis Techniques

Recent research has demonstrated one-pot synthesis methods for 2,3-disubstituted dihydrobenzofurans, which could be adapted for 5-chloro-7-methyl derivatives:

Using Rhodium catalysts under nitrogen atmosphere, triazole precursors undergo cyclization and substitution reactions in dichloromethane at 90 °C for 2–4 hours, followed by purification through silica gel chromatography.

Such catalytic methods offer streamlined synthesis with potential for high selectivity and yield, though specific adaptation for 5-chloro-7-methyl substitution requires further optimization.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

The salification step's duration (1.5–3 hours) is critical; shorter times lead to incomplete reaction and lower yields due to loss of intermediates during washing.

Toluene is preferred as a solvent for its neutrality and high boiling point, facilitating reaction rates and product stability.

The oxidation step requires precise temperature control (40–45 °C) and the use of cinchonine as a chiral auxiliary to improve enantiomeric excess in related compounds.

One-pot catalytic methods reduce synthesis time and purification steps but may require expensive catalysts and careful substrate design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one, and how are intermediates characterized?

- Methodology : Cyclization of substituted phenols with chloroacetone derivatives under acidic conditions is a common route. For example, 4-methoxyphenol analogs are cyclized using hexafluoropropanol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant . Characterization involves ¹H/¹³C NMR to confirm regioselectivity and HRMS for molecular weight validation. IR spectroscopy verifies ketone and ether functional groups .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

- Methodology : Purity (>95%) is confirmed via HPLC with UV detection at 254 nm. Melting point analysis and thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane eluent) are standard. For structural validation, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond angles and torsion parameters .

Q. What safety protocols are recommended for handling this compound?

- Methodology : Follow GHS guidelines for irritant chemicals: use fume hoods, nitrile gloves, and protective eyewear. First-aid measures for skin contact include immediate washing with soap and water, followed by medical consultation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angle discrepancies) be resolved for this compound?

- Methodology : Discrepancies often arise from thermal motion or disorder in crystal lattices. Re-refinement using SHELXL with updated displacement parameters (ADPs) improves accuracy. Cross-validate with ORTEP-3 for visualizing anisotropic displacement ellipsoids . If unresolved, compare with structurally similar benzofuranones (e.g., 5-bromo-7-fluoro analogs ) to identify systematic errors.

Q. What computational methods are suitable for modeling its reactivity in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic sites (e.g., carbonyl carbon). Solvent effects are modeled using the Polarizable Continuum Model (PCM) . Validate predictions with experimental kinetic studies (e.g., reaction with Grignard reagents) .

Q. How do methodological differences in receptor-binding studies impact its reported bioactivity (e.g., MAO inhibition)?

- Methodology : Divergent results may stem from assay conditions (e.g., pH, enzyme source). Standardize protocols using recombinant human MAO-A/B isoforms and measure IC₅₀ values via spectrophotometric monitoring of kynuramine oxidation. Compare with structurally related inhibitors (e.g., 2-(indolylmethylidene) derivatives ).

Q. What strategies address low yields in large-scale synthesis?

- Methodology : Optimize solvent polarity (e.g., switch from THF to DMF) to enhance intermediate solubility. Introduce microwave-assisted synthesis to reduce reaction time and byproduct formation. Monitor reaction progress via in situ FTIR to identify quenching points .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting spectroscopic data (e.g., NMR shifts) across studies?

- Methodology : Variations often arise from deuterated solvent effects or impurity overlap . Reproduce spectra in standardized solvents (CDCl₃ or DMSO-d₆) and apply 2D NMR (COSY, HSQC) to resolve signal assignments. Cross-reference with databases like PubChem or crystallographic CIF files .

Q. Why do computational models of its adsorption on indoor surfaces show variability in environmental studies?

- Methodology : Surface chemistry models differ in force field parameters (e.g., Lennard-Jones vs. DFT-D3 dispersion corrections). Use microspectroscopic imaging (AFM-IR) to experimentally measure adsorption isotherms on silica or cellulose surfaces, then calibrate models .

Methodological Tools and Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.